Tetrabutylammonium bibenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Membrane Protein Research:

- Protein Solubilization: TBAB acts as a mild detergent, aiding in the solubilization of membrane proteins, which are essential components of cell membranes but often difficult to isolate due to their hydrophobic nature. By disrupting the surrounding lipid bilayer, TBAB allows researchers to extract and study these proteins in a more accessible form. Source: PMID: 11222762: )

- Protein Crystallization: TBAB can promote the crystallization of membrane proteins, a crucial step in determining their three-dimensional structure using techniques like X-ray crystallography. By influencing protein-protein interactions and stabilizing the protein conformation, TBAB can increase the success rate of crystallization, enabling researchers to gain deeper insights into protein function. Source: PMID: 10434226: )

Chromatography:

- Ion-Pair Chromatography: TBAB serves as a counterion in ion-pair chromatography, a technique used to separate charged molecules. By forming ion pairs with oppositely charged analytes, TBAB alters their retention behavior on a chromatographic column, allowing for improved resolution and separation of complex mixtures.

Other Applications:

- Electrochemical Studies: TBAB finds application as a supporting electrolyte in electrochemical studies due to its high conductivity and ability to minimize background currents. This allows researchers to accurately measure the electrochemical properties of various materials.

- Material Science: TBAB can be used in the synthesis and characterization of novel materials, such as hybrid organic-inorganic perovskites, which hold promise for applications in solar cells and optoelectronics.

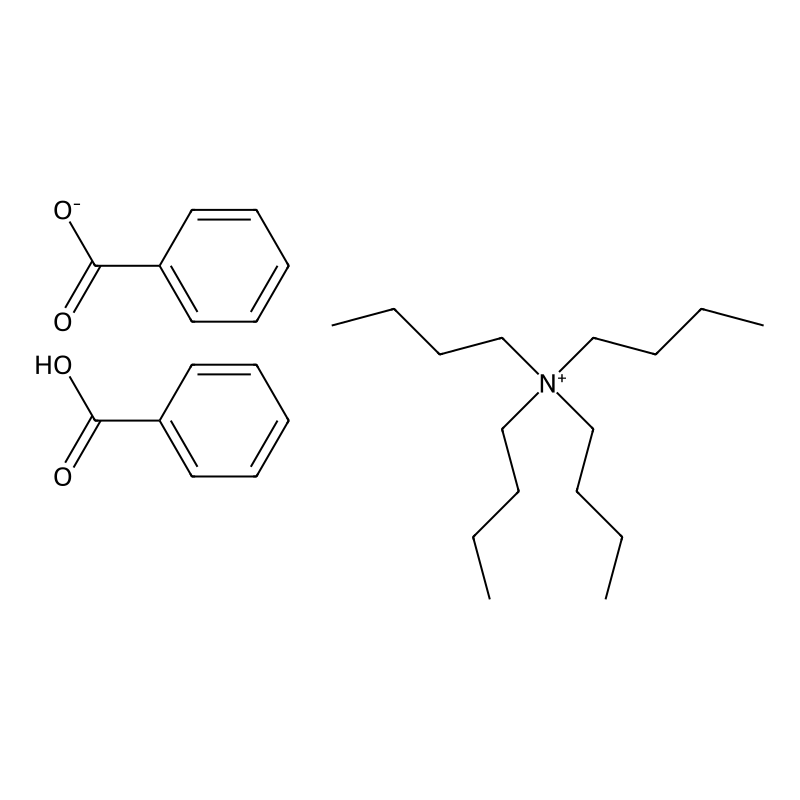

Tetrabutylammonium bibenzoate is an organic compound with the chemical formula CHNO. It is a quaternary ammonium salt formed from tetrabutylammonium and bibenzoic acid. This compound is characterized by its unique structure, which includes two benzoate groups attached to a tetrabutylammonium cation. Its molecular structure contributes to its solubility in organic solvents and its utility in various

Tetrabutylammonium bibenzoate serves primarily as a catalyst in organic synthesis, particularly in group transfer polymerization. It facilitates the polymerization of various monomers, such as methyl methacrylate and other acrylates, by initiating the reaction through a mechanism that involves the transfer of a leaving group . The compound can also engage in reactions involving nucleophilic substitution due to the presence of the benzoate moieties, which can be displaced under appropriate conditions .

Tetrabutylammonium bibenzoate can be synthesized through the reaction of tetrabutylammonium hydroxide with benzoic acid. The process typically involves the following steps:

- Mixing Reactants: Tetrabutylammonium hydroxide is combined with benzoic acid in a suitable solvent.

- Reaction Conditions: The mixture is stirred at controlled temperatures to facilitate the reaction.

- Purification: The product is purified by recrystallization from diethyl ether to obtain pure tetrabutylammonium bibenzoate .

This synthesis method highlights the straightforward approach to obtaining this compound, making it accessible for research and industrial applications.

Tetrabutylammonium bibenzoate finds applications primarily in polymer chemistry, particularly as a catalyst for group transfer polymerization. Its ability to initiate polymerization reactions makes it valuable in producing various polymers with specific properties tailored for applications in coatings, adhesives, and other materials. Additionally, due to its solubility in organic solvents, it is utilized in organic synthesis where solubility plays a critical role .

Interaction studies involving tetrabutylammonium bibenzoate primarily focus on its catalytic interactions during polymerization processes. These studies evaluate how variations in temperature, concentration, and solvent affect the efficiency of the catalyst and the properties of the resulting polymers. Understanding these interactions helps optimize reaction conditions for desired outcomes in polymer synthesis .

Tetrabutylammonium bibenzoate shares similarities with several other quaternary ammonium salts and catalysts used in polymer chemistry. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tetrabutylammonium benzoate | CHNO | Simpler structure; used as a catalyst |

| Tetradecyltrimethylammonium bromide | CHBrN | Commonly used surfactant; antibacterial properties |

| Benzyltrimethylammonium chloride | CHClN | Used as a phase transfer catalyst |

Uniqueness: Tetrabutylammonium bibenzoate's unique feature lies in its dual benzoate groups, which enhance its catalytic efficiency compared to simpler quaternary ammonium salts like tetrabutylammonium benzoate. This structural complexity allows for more effective initiation of polymerization reactions and potentially broader application range .

Tetrabutylammonium bibenzoate was first synthesized as a catalyst for GTP in the late 1980s, with Dicker et al. pioneering its use in methacrylate polymerizations. Its development addressed the need for stable, non-nucleophilic catalysts capable of sustaining living polymerization mechanisms. Unlike traditional anionic initiators, TBABB minimizes side reactions, enabling the synthesis of well-defined block copolymers.

Nomenclature and Alternative Designations

The IUPAC name for TBABB is N,N,N-tributyl-1-butanaminium benzoate compound with benzoic acid (1:1). Alternative designations include bioxyanion (CID 11081419) and tetrabutylammonium hydrogen dibenzoate. Its molecular formula is C₃₀H₄₇NO₄, with a molecular weight of 485.7 g/mol.

Structural Significance in Catalyst Chemistry

TBABB’s structure features a tetrabutylammonium cation (lipophilic) and a bibenzoate anion (weakly basic). This combination enhances solubility in organic solvents like tetrahydrofuran (THF) while stabilizing reactive intermediates during GTP. The bibenzoate anion’s dual carboxylate groups participate in hydrogen bonding, facilitating the transfer of silyl groups in polymerization.

Synthesis from Tetrabutylammonium Hydroxide and Benzoic Acid

The primary synthesis route for tetrabutylammonium bibenzoate involves the direct reaction between tetrabutylammonium hydroxide and benzoic acid under controlled conditions [8] [9]. This method represents the most widely adopted approach in research laboratories due to its straightforward procedure and reliable yield characteristics [1] [4]. The synthesis follows a standard acid-base neutralization mechanism where the tetrabutylammonium hydroxide acts as the base and benzoic acid serves as the acid component [3] [6].

The reaction proceeds through a simple stoichiometric relationship, typically requiring two equivalents of benzoic acid per equivalent of tetrabutylammonium hydroxide to form the bibenzoate salt [9] . The process begins with the dissolution of tetrabutylammonium hydroxide in an appropriate solvent system, commonly tetrahydrofuran or a mixture of water and organic solvent [8]. Benzoic acid is then added incrementally under stirring conditions to ensure complete reaction and prevent localized precipitation [6] [9].

Temperature control during synthesis plays a crucial role in achieving optimal yields and product purity [8] [9]. The reaction is typically conducted at room temperature to moderate heating conditions, with temperatures ranging from 25°C to 60°C depending on the specific solvent system employed [3] [6]. Higher temperatures may lead to side reactions or decomposition of the quaternary ammonium component [19] [20].

The following table summarizes the key synthesis parameters for tetrabutylammonium bibenzoate preparation:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 25-60°C | Room temperature preferred for high purity |

| Reaction Time | 2-6 hours | Complete reaction typically within 4 hours |

| Solvent System | Tetrahydrofuran/Water | Mixed solvents enhance solubility |

| Stoichiometry | 1:2 (Base:Acid) | Two equivalents benzoic acid required |

| Yield | 85-95% | High yields achievable with proper conditions |

The reaction mechanism involves the formation of ionic bonds between the tetrabutylammonium cation and the benzoate anions [19]. The quaternary ammonium center provides stability to the resulting salt through electrostatic interactions with the carboxylate groups [1] [4]. This ionic character contributes to the compound's utility as a phase transfer catalyst in various organic synthesis applications [5] [8].

Monitoring the reaction progress can be accomplished through several analytical techniques [9] [12]. Conductivity measurements provide real-time information about the extent of ion formation, while nuclear magnetic resonance spectroscopy offers detailed structural confirmation of the product [4] [5]. The completion of the reaction is typically indicated by the disappearance of the characteristic benzoic acid carbonyl stretch in infrared spectroscopy [8] [9].

Purification Strategies

Purification of tetrabutylammonium bibenzoate requires careful selection of appropriate techniques to remove both organic and inorganic impurities while maintaining the integrity of the quaternary ammonium salt structure [11] [14]. The primary challenge in purification stems from the compound's intermediate solubility characteristics, being moderately soluble in polar organic solvents while showing limited water solubility [2] .

Recrystallization represents the most effective purification method for achieving high-purity tetrabutylammonium bibenzoate [9] [28]. The process typically employs ethanol-water mixtures as the recrystallization medium, with optimal ratios ranging from 3:1 to 4:1 ethanol to water by volume [9] [28]. The procedure involves dissolving the crude product in hot ethanol, followed by the gradual addition of water until slight cloudiness appears [28] [32]. Subsequent cooling to room temperature promotes the formation of well-defined crystals with improved purity profiles [28] [33].

Multiple recrystallization cycles may be necessary to achieve analytical grade purity [9] [28]. Each cycle typically improves the purity by removing trace organic impurities and residual starting materials [11] [14]. The recrystallization process is particularly effective at removing unreacted benzoic acid and other carboxylic acid impurities that may be present from the synthesis [28] [32].

Alternative solvent systems for recrystallization include tetrahydrofuran-diethyl ether mixtures, which provide excellent selectivity for the target compound [8] [13]. This solvent combination is particularly useful when organic synthesis applications require the removal of specific impurities that co-crystallize with the product in ethanol-water systems [8] [11].

Column chromatography serves as a complementary purification technique, especially for removing closely related impurities [11] [32]. Silica gel columns with gradient elution systems using polar organic solvents have demonstrated effectiveness in separating tetrabutylammonium bibenzoate from structural analogs [13] [32]. The elution profile typically requires moderately polar eluents such as ethyl acetate-methanol mixtures to achieve proper retention and separation [11] [14].

Ion exchange resin treatment provides an additional purification option, particularly for removing residual ionic impurities [11] [14]. The use of cation exchange resins can effectively remove excess tetrabutylammonium ions, while anion exchange resins help eliminate residual benzoate or other anionic contaminants [11] [32]. This approach is especially valuable when preparing materials for electrochemical applications where ionic purity is critical [12] [14].

The following table outlines the comparative effectiveness of different purification strategies:

| Purification Method | Purity Achieved | Time Required | Applicability |

|---|---|---|---|

| Ethanol-Water Recrystallization | >95% | 4-8 hours | General purpose |

| Tetrahydrofuran-Ether Recrystallization | >98% | 6-12 hours | High purity applications |

| Silica Gel Chromatography | >90% | 2-4 hours | Specific impurity removal |

| Ion Exchange Treatment | >92% | 3-6 hours | Ionic contaminant removal |

| Combined Methods | >99% | 12-24 hours | Analytical grade preparation |

Crystallization Techniques

Crystallization of tetrabutylammonium bibenzoate requires precise control of nucleation and crystal growth processes to achieve optimal crystal quality and morphology [28] [30]. The quaternary ammonium salt exhibits favorable crystallization characteristics due to its ionic nature and the ability to form well-ordered crystal lattices [30] [33].

Slow cooling crystallization represents the gold standard technique for producing high-quality crystals suitable for analytical and research applications [28] [30]. The process begins with the preparation of a saturated solution at elevated temperature, typically 60-80°C, using ethanol or ethanol-water mixtures as the crystallization medium [28] [33]. The solution is then subjected to controlled cooling at rates of 0.5-2°C per hour to promote the formation of large, well-formed crystals [30] [28].

The cooling rate significantly influences crystal size and quality [28] [30]. Rapid cooling tends to produce numerous small crystals with potential defects, while extremely slow cooling may result in very large crystals that may be difficult to handle [30] [33]. Optimal cooling rates balance crystal quality with practical considerations of preparation time and crystal size [28] [30].

Vapor diffusion crystallization offers an alternative approach particularly suitable for research applications requiring high-quality single crystals [33] [30]. This technique involves the slow diffusion of an anti-solvent vapor into a solution of tetrabutylammonium bibenzoate [30] [33]. Common vapor diffusion systems employ tetrahydrofuran as the primary solvent with pentane or diethyl ether as the anti-solvent [8] [33].

Seeded crystallization provides enhanced control over crystal formation and can improve both yield and quality [30] [33]. The introduction of small seed crystals of pure tetrabutylammonium bibenzoate promotes nucleation at predetermined sites while reducing random nucleation events [28] [30]. This technique is particularly valuable for large-scale preparations where consistent crystal characteristics are required [33] [28].

Anti-solvent precipitation represents a rapid crystallization method suitable for preparative-scale synthesis [30] [33]. The technique involves the gradual addition of water to an organic solution of the compound, causing rapid precipitation [28] [30]. While this method produces crystals quickly, the resulting material often requires recrystallization to achieve optimal purity and crystal quality [30] [33].

Temperature-controlled crystallization chambers provide the most precise control over crystallization conditions [28] [30]. These systems maintain constant temperature with minimal fluctuations while allowing for programmable cooling profiles [30] [33]. The use of such equipment is particularly beneficial when preparing materials for critical applications requiring exceptional crystal quality [28] [30].

The following table summarizes the characteristics of different crystallization techniques:

| Crystallization Technique | Crystal Quality | Time Required | Temperature Control | Applications |

|---|---|---|---|---|

| Slow Cooling | Excellent | 12-48 hours | Critical | Analytical standards |

| Vapor Diffusion | Superior | 2-7 days | Moderate | Single crystal studies |

| Seeded Crystallization | Very Good | 6-24 hours | Important | Reproducible preparation |

| Anti-solvent Precipitation | Good | 1-4 hours | Minimal | Large-scale synthesis |

| Sublimation | Excellent | 8-24 hours | Critical | Ultra-high purity |

Crystal characterization techniques confirm the success of crystallization procedures and verify structural integrity [12] [13]. X-ray diffraction analysis provides definitive confirmation of crystal structure and purity [4] [5]. Nuclear magnetic resonance spectroscopy verifies chemical composition and detects potential impurities or structural defects [8] [9]. Thermal analysis techniques such as differential scanning calorimetry confirm melting point characteristics and thermal stability [2] .